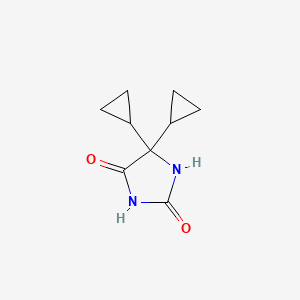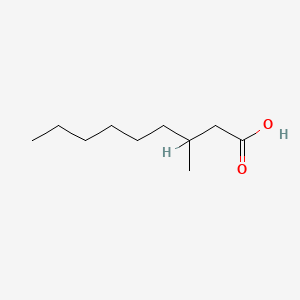
5-Bromo-4-cloro-6-metilpirimidin-2-amina
Descripción general
Descripción
5-Bromo-4-chloro-6-methylpyrimidin-2-amine (BCMPA) is an organic compound with a wide range of applications in medicine and biochemistry. It is a versatile molecule that has been used in a variety of research studies, including those related to the synthesis of drugs, the study of biochemical and physiological effects, and the development of new laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis Química
El compuesto sirve como un precursor crucial en varias vías de síntesis química. Se puede utilizar para crear moléculas más complejas a través de reacciones de sustitución donde los átomos de bromo y cloro pueden ser reemplazados por otros grupos funcionales, lo que lleva a una amplia gama de derivados con diversas propiedades químicas .
Investigación Bioquímica
En bioquímica, 5-Bromo-4-cloro-6-metilpirimidin-2-amina se puede utilizar para estudiar las interacciones enzima-sustrato, particularmente en enzimas que interactúan con pirimidinas o compuestos heterocíclicos similares. Esto puede ayudar a comprender las vías bioquímicas y diseñar inhibidores para enzimas específicas .
Agricultura
Si bien las aplicaciones directas en agricultura no están ampliamente documentadas, compuestos como This compound podrían explorarse para su uso potencial en el desarrollo de nuevos pesticidas o herbicidas. Su complejidad estructural permite la síntesis de compuestos que podrían interactuar con objetivos biológicos en plagas y malezas .
Ciencia Ambiental
Este compuesto podría investigarse por su impacto ambiental, particularmente en términos de su biodegradabilidad y posible toxicidad. Comprender su comportamiento en el medio ambiente es crucial para evaluar los riesgos asociados con su uso en diversas industrias .
Química Analítica
This compound: puede utilizarse como estándar o reactivo en métodos analíticos. Sus propiedades espectroscópicas y cromatográficas distintivas lo hacen adecuado para su uso en la calibración de instrumentos o el desarrollo de nuevas técnicas analíticas .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-chloro-6-methylpyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving kinase activity. It has been shown to alter gene expression by modulating transcription factors and can impact cellular metabolism by affecting metabolic enzymes . These changes can lead to varied cellular responses, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine in animal models vary with different dosages. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.
Metabolic Pathways
5-Bromo-4-chloro-6-methylpyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound can also affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine is essential for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity can be influenced by its localization, as it needs to be in the right cellular environment to interact with its target biomolecules effectively.
Propiedades
IUPAC Name |
5-bromo-4-chloro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYWUFCGTXDANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285001 | |
| Record name | 5-bromo-4-chloro-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-12-1 | |
| Record name | 6314-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-4-chloro-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Bromo-4-chloro-6-methylpyrimidin-2-amine exhibit its antibacterial activity? What is the significance of the -NH2 group in its structure?
A1: While the exact mechanism of action isn't fully elucidated in the research, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine demonstrates promising antibacterial activity, specifically against the gram-negative bacterium E. coli . Molecular docking studies suggest that this compound interacts with E. coli primase, an enzyme crucial for DNA replication . The presence of the -NH2 group in its structure is highlighted as potentially significant for enhancing its antibacterial activity. This observation stems from the structure-activity relationship analysis, indicating that both 5-Bromo-4-chloro-6-methylpyrimidin-2-amine and 5-bromo-6-chloropyrimidine-2,4-diamine, both containing -NH2 groups, exhibit higher activity against E. coli compared to other tested derivatives. Further research is needed to confirm the precise mechanism and the role of the -NH2 group.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

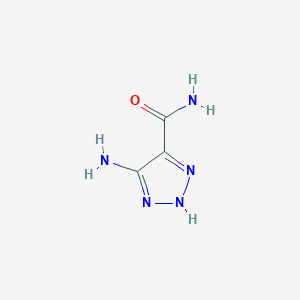


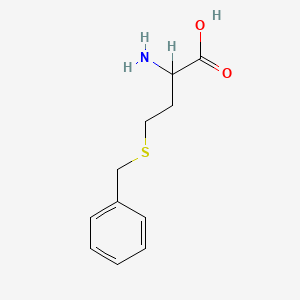
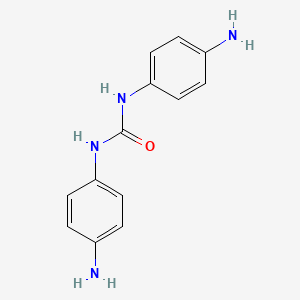


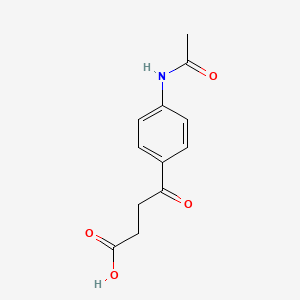
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

